

Spectroscopic Profile of 1-Azidobutane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1-azidobutane**. The information presented is intended to support research and development activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **1-azidobutane** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of **1-azidobutane** exhibits distinct signals corresponding to the four different types of protons in the butyl chain. The electron-withdrawing nature of the azide group causes a downfield shift for the protons on the carbon atom to which it is attached (C1).



Proton Assignment	Chemical Shift (δ) ppm (approx.)	Multiplicity
H₃C-	~0.9	Triplet
H ₃ C-CH ₂ -	~1.4	Multiplet
-CH2-CH2-N3	~1.6	Multiplet
-CH ₂ -N ₃	~3.3	Triplet

¹³C NMR Data

The ¹³C NMR spectrum of **1-azidobutane** shows four signals, corresponding to the four unique carbon atoms in the molecule. Similar to the ¹H NMR spectrum, the carbon atom directly bonded to the azide group (C1) is shifted significantly downfield.

Carbon Assignment	Chemical Shift (δ) ppm (approx.)
СН3-	~14
CH ₃ -CH ₂ -	~20
-CH ₂ -CH ₂ -N ₃	~29
-CH ₂ -N ₃	~51

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the presence of the azide functional group, which has a strong and characteristic absorption band.

Vibrational Mode	Wavenumber (cm ⁻¹) (approx.)	Intensity
Azide (N ₃) Asymmetric Stretch	~2100	Strong, Sharp
C-H Stretch (sp³)	2850-2960	Medium to Strong
CH₂ Bend	~1465	Medium



The most prominent feature in the IR spectrum of **1-azidobutane** is the strong, sharp peak around 2100 cm⁻¹, which is a definitive indicator of the azide functionality.[1]

Experimental Protocols

While specific experimental parameters can vary between laboratories and instruments, the following provides a general methodology for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **1-azidobutane** is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 10-50 mg/mL. The use of a deuterated solvent is necessary to avoid interference from solvent protons in the 1 H NMR spectrum. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are recorded on a high-resolution NMR spectrometer, for example, operating at a frequency of 300 MHz for 1 H NMR and 75 MHz for 1 3C NMR. For 1 3C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of liquid **1-azidobutane** can be obtained using the thin-film method. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then mounted in the spectrometer. Alternatively, a solution of **1-azidobutane** in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid sample cell. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-azidobutane**.

Caption: General workflow for spectroscopic analysis.



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References

- 1. 1-Azidobutane | 7332-00-5 | Benchchem [benchchem.com]
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